5-Methylthiophene-3-carbaldehyde 5-Methylthiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 29421-72-5
VCID: VC2350474
InChI: InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3
SMILES: CC1=CC(=CS1)C=O
Molecular Formula: C6H6OS
Molecular Weight: 126.18 g/mol

5-Methylthiophene-3-carbaldehyde

CAS No.: 29421-72-5

Cat. No.: VC2350474

Molecular Formula: C6H6OS

Molecular Weight: 126.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methylthiophene-3-carbaldehyde - 29421-72-5

Specification

CAS No. 29421-72-5
Molecular Formula C6H6OS
Molecular Weight 126.18 g/mol
IUPAC Name 5-methylthiophene-3-carbaldehyde
Standard InChI InChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3
Standard InChI Key XITNVIKTFZONKR-UHFFFAOYSA-N
SMILES CC1=CC(=CS1)C=O
Canonical SMILES CC1=CC(=CS1)C=O

Introduction

Chemical Identity and Structure

5-Methylthiophene-3-carbaldehyde is a thiophene derivative characterized by a five-membered aromatic heterocycle containing a sulfur atom. The compound features two functional groups attached to the thiophene ring: a methyl group at position 5 and an aldehyde group at position 3. This structural arrangement gives the molecule unique chemical reactivity and physical properties that make it valuable in various chemical applications and synthesis pathways.

Basic Identification

5-Methylthiophene-3-carbaldehyde is primarily identified through several standardized chemical identifiers that facilitate its recognition in chemical databases and literature. The compound was first cataloged in chemical databases in April 2006 and has since been the subject of various chemical studies and applications in synthetic organic chemistry . The systematic organization of its chemical identifiers allows researchers to accurately reference and study this compound across different scientific platforms and research endeavors.

Identifier TypeValue
CAS Number29421-72-5
IUPAC Name5-methylthiophene-3-carbaldehyde
Alternative Names3-Thiophenecarboxaldehyde, 5-methyl-
Registry NumbersMFCD07792887, DTXSID50424691
Database Creation2006-04-30
Last Modified2025-02-22

Structural Representation

The molecular structure of 5-methylthiophene-3-carbaldehyde can be represented using various chemical notation systems that provide different levels of structural information. These representations are essential for understanding the compound's chemical behavior and for computational analysis of its properties. The structural formulas indicate the arrangement of atoms within the molecule, while the specialized chemical notations provide machine-readable formats that can be used in chemical databases and computational chemistry applications.

Representation TypeValue
Molecular FormulaC6H6OS
Canonical SMILESCC1=CC(=CS1)C=O
InChIInChI=1S/C6H6OS/c1-5-2-6(3-7)4-8-5/h2-4H,1H3
InChI KeyXITNVIKTFZONKR-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical properties of 5-methylthiophene-3-carbaldehyde dictate its behavior in various chemical environments and influence its potential applications in synthetic chemistry. Understanding these properties is crucial for designing effective synthesis routes and for predicting the compound's reactivity in various chemical transformations.

Physical Properties

5-Methylthiophene-3-carbaldehyde exhibits characteristic physical properties that determine its states under different conditions and its interactions with other substances. These properties influence how the compound behaves during chemical reactions, its storage requirements, and its processing methods. The boiling point suggests that the compound is a liquid at room temperature but would require moderate heating for distillation processes.

PropertyValue
Molecular Weight126.176 g/mol
Physical StateLiquid at room temperature
Boiling Point200.6±20.0°C at 760 mmHg
LogP1.869
Polar Surface Area (PSA)45.31000
Exact Mass126.01400

Chemical Reactivity

As an aldehyde-containing heterocyclic compound, 5-methylthiophene-3-carbaldehyde exhibits characteristic reactivity patterns that are significant in organic synthesis. The aldehyde group is particularly reactive, making this compound valuable as a building block in the synthesis of more complex organic molecules. The thiophene ring contributes aromatic character to the molecule, influencing its stability and reactivity in various chemical transformations. The presence of the methyl group at position 5 can also affect the electronic distribution within the molecule, potentially altering its reactivity compared to unsubstituted thiophene-3-carbaldehyde.

The combination of the electron-rich thiophene ring and the electron-withdrawing aldehyde functionality creates interesting electronic properties that may be exploited in the design of functional materials and biologically active compounds. These electronic properties are reflected in the compound's LogP value of 1.869, which indicates moderate lipophilicity, potentially influencing its solubility characteristics and membrane permeability in biological systems .

Hazard StatementDescriptionHazard Category
H227Combustible liquidWarning Flammable liquids
H302Harmful if swallowedWarning Acute toxicity, oral
H312Harmful in contact with skinWarning Acute toxicity, dermal
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H332Harmful if inhaledWarning Acute toxicity, inhalation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation

Hazard Classes and Categories

The hazard classes and categories provide more specific information about the types of hazards associated with 5-methylthiophene-3-carbaldehyde. This classification is based on standardized criteria and testing protocols that evaluate the compound's potential to cause harm under different exposure scenarios. The consistent application of hazard categories facilitates risk assessment and the implementation of appropriate control measures.

Hazard ClassCategoryPrevalence
Flammable Liquid4100%
Acute Toxicity (Oral)4100%
Acute Toxicity (Dermal)4100%
Skin Irritation2100%
Eye Irritation2A100%
Acute Toxicity (Inhalation)4100%
Specific Target Organ Toxicity - Single Exposure3100%

These hazard classifications indicate that 5-methylthiophene-3-carbaldehyde presents multiple health and safety concerns that require careful management in laboratory and industrial settings. The compound can cause irritation to the skin, eyes, and respiratory system, and it presents a moderate fire hazard due to its flammability. Its acute toxicity via multiple routes of exposure (oral, dermal, and inhalation) necessitates appropriate personal protective equipment and handling procedures to minimize the risk of adverse health effects .

Applications in Chemical Synthesis

5-Methylthiophene-3-carbaldehyde serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of both the aldehyde group and the thiophene ring provides multiple sites for chemical modification, allowing for the synthesis of diverse structural derivatives.

Building Block in Organic Synthesis

The aldehyde functionality in 5-methylthiophene-3-carbaldehyde makes it particularly useful in condensation reactions, such as aldol reactions, Wittig reactions, and reductive amination. These reactions can lead to the formation of more complex molecular structures with extended conjugation or functional group diversity. Additionally, the thiophene ring can participate in various coupling reactions, including Suzuki, Stille, and Negishi couplings, enabling the incorporation of this structural unit into larger molecular frameworks.

Related thiophene derivatives, such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, have been synthesized using regioselective bromination and lithiation techniques, suggesting potential synthetic pathways that might be applicable to 5-methylthiophene-3-carbaldehyde as well . These synthetic strategies highlight the versatility of thiophene derivatives as precursors for more complex structures with tailored properties.

Comparative Analysis with Related Compounds

Understanding the structural and property differences between 5-methylthiophene-3-carbaldehyde and related thiophene derivatives provides valuable context for its chemical behavior and potential applications. The position of functional groups on the thiophene ring can significantly influence the compound's properties and reactivity patterns.

Isomeric Comparison

5-Methylthiophene-3-carbaldehyde has structural isomers that differ in the positions of the methyl and aldehyde substituents on the thiophene ring. One such isomer is 5-methyl-2-thiophenecarboxaldehyde (CAS: 13679-70-4), where the aldehyde group is located at position 2 instead of position 3. This positional difference can lead to variations in physical properties, spectroscopic characteristics, and chemical reactivity.

For example, 5-methyl-2-thiophenecarboxaldehyde has a Kovats' Retention Index (RI) of 1735 on a polar capillary column (Carbowax 40M) at 100°C, which serves as a characteristic identifier for this isomer in chromatographic analyses . Such data points can be useful for distinguishing between structurally similar thiophene derivatives in analytical chemistry applications.

Related Derivatives

Various substituted thiophene-3-carbaldehydes have been studied, including those with different substituents at position 5 or additional functional groups at other positions. For instance, 5-bromo-2-methylthiophene-3-carbaldehyde represents a related structure with both halogen and methyl substituents, which may exhibit different reactivity patterns and physical properties compared to 5-methylthiophene-3-carbaldehyde.

The synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde has been reported using regioselective bromination and lithiation techniques . This suggests potential synthetic pathways that might be applicable to other thiophene derivatives, including 5-methylthiophene-3-carbaldehyde. The reported synthetic methodology involves a series of transformations, including Br/Li exchange reactions, which demonstrates the versatility of thiophene chemistry in creating functionally diverse derivatives.

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